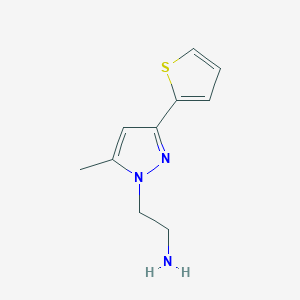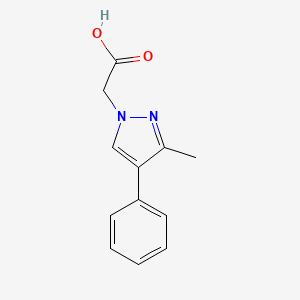
2-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)essigsäure
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. “2-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)essigsäure”, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente Antileishmaniale und Antimalaria-Aktivitäten . Beispielsweise zeigte Verbindung 13, ein Derivat dieser Verbindung, eine überlegene Antipromastigoten-Aktivität, die 174- und 2,6-fach aktiver war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat . Darüber hinaus zeigten die Verbindungen 14 und 15 signifikante Hemmeffekte gegen Plasmodium berghei .
Molekulardokking-Studien
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigoten-Aktivität von Verbindung 13 zu rechtfertigen, die ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum) aufweist, das durch eine geringere Bindungsfreie Energie gekennzeichnet ist .
Synthese von Pyrazolderivaten
Die Verbindung kann zur Synthese anderer Pyrazolderivate verwendet werden. Beispielsweise wurden Hydrazin-gekoppelte Pyrazole erfolgreich synthetisiert und ihre Strukturen mittels Elementarmikroanalyse, FTIR und 1H-NMR-Techniken verifiziert .
Herstellung von 4,4′-(Arylmethylen)-bis-Derivaten
Die Verbindung kann zur Herstellung von 4,4′-(Arylmethylen)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)-Derivaten verwendet werden . Diese Derivate wurden in hohen Ausbeuten und kurzen Reaktionszeiten erhalten .
Verwendung in der Nanokatalysatorsynthese
Die Verbindung kann zur Synthese und Charakterisierung eines neuen Kern-Schale-Magnet-Nanomaterials verwendet werden . Dieses Nanomaterial wurde für starke Breitband-Mikrowellenabsorption, impedimetrische Biosensibilität von Krebsbiomarkern, Bestimmung von Aflatoxinen in Pistazienproben, Entfernung von Hg (II) in wässrigen Lösungen, Photodegradation von Methylenblau-Farbstoff, Schwermetall-Adsorption und Wirkstofffreisetzung verwendet .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It’s likely that the compound interacts with its targets, possibly through hydrogen bonding or other intermolecular forces . This interaction could lead to changes in the target’s activity, thereby affecting the cellular processes it’s involved in.
Biochemical Pathways
Similar compounds have been known to affect various pathways, such as the suzuki–miyaura cross-coupling pathway , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Result of Action
Similar compounds have shown cytotoxic activity, with ic50 values ranging from 0426 to 4943 μM . This suggests that these compounds could potentially inhibit cell proliferation.
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Zukünftige Richtungen
Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
Eigenschaften
IUPAC Name |
2-(3-methyl-4-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(10-5-3-2-4-6-10)7-14(13-9)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRMEDYGDFDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


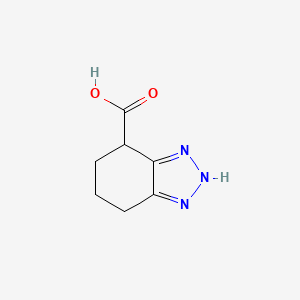
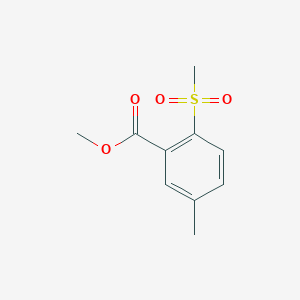
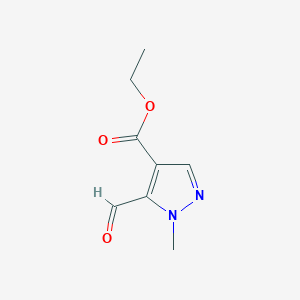
![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)


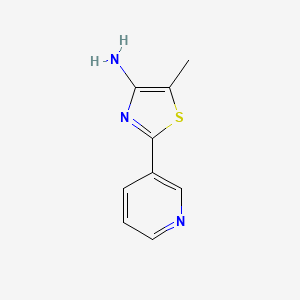

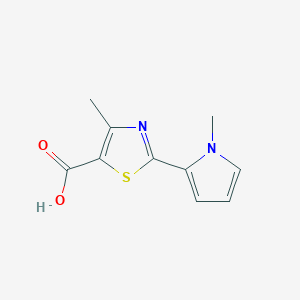
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)

